molecular formula C13H15N3O4S B7542175 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid

3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid

Cat. No.: B7542175
M. Wt: 309.34 g/mol
InChI Key: WQKZYRUGAWRSAS-UHFFFAOYSA-N
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Description

3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The sulfamoyl group can be introduced through a sulfonation reaction, and the benzoic acid moiety is often added via a carboxylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the benzoic acid moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar compounds to 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid include other pyrazole derivatives and benzoic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:

Properties

IUPAC Name

3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKZYRUGAWRSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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